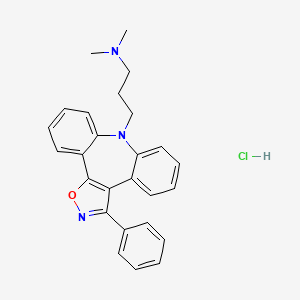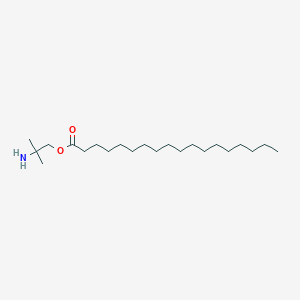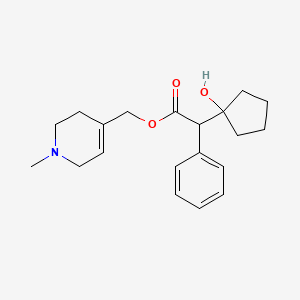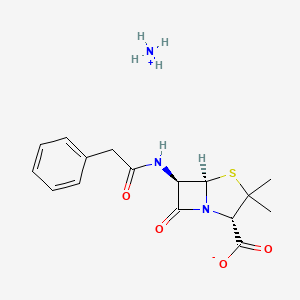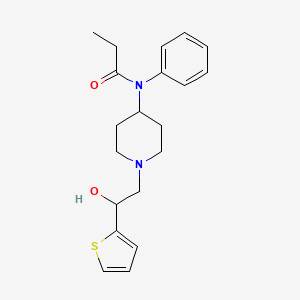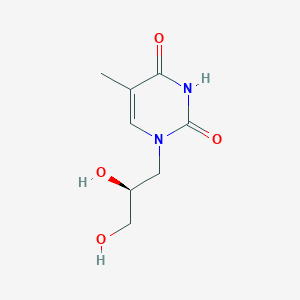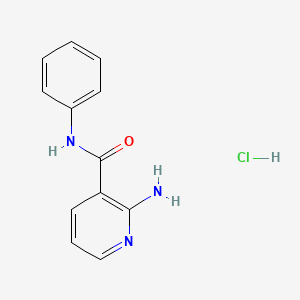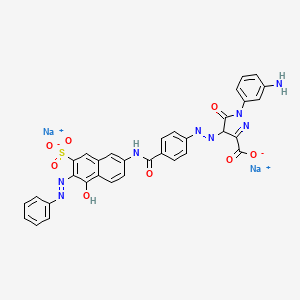
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 3-aminophenylamine, followed by coupling with 5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthylamine. The final product is obtained by reacting the intermediate with 4-((4-aminophenyl)azo)-5-oxo-1H-pyrazole-3-carboxylic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 1-(4-sulphonato-2-naphthylazo)-2-naphthol-3,6-disulphonate: Another azo dye with similar applications but different structural features.
Disodium 4-amino-3-((4-((2-hydroxy-5-sulphonato-phenyl)azo)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate: Shares the pyrazole core but has different substituents.
Uniqueness
Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, intense coloration, and versatility in various applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
5852-25-5 |
|---|---|
Formule moléculaire |
C33H22N8Na2O8S |
Poids moléculaire |
736.6 g/mol |
Nom IUPAC |
disodium;1-(3-aminophenyl)-4-[[4-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C33H24N8O8S.2Na/c34-20-5-4-8-24(17-20)41-32(44)28(29(40-41)33(45)46)39-37-22-11-9-18(10-12-22)31(43)35-23-13-14-25-19(15-23)16-26(50(47,48)49)27(30(25)42)38-36-21-6-2-1-3-7-21;;/h1-17,28,42H,34H2,(H,35,43)(H,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clé InChI |
QCEQETFSOPFUKT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=CC(=C6)N)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


